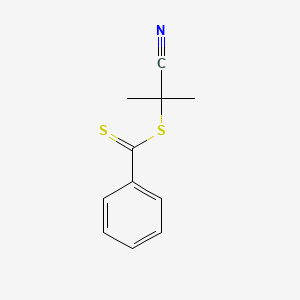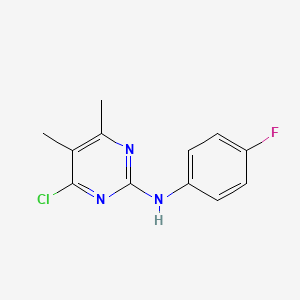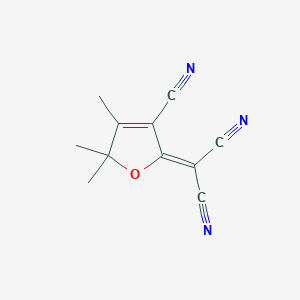
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile
説明
Synthesis Analysis
This compound can be synthesized by the Knoevenagel condensation reaction between furfural and malononitrile. This reaction involves the use of a base, such as sodium or potassium hydroxide, and a solvent, such as ethanol or methanol. The product can then be purified through recrystallization or column chromatography.Molecular Structure Analysis
The molecular formula of this compound is C11H9N3O . It has an aromatic furan ring, which makes it reactive towards electrophiles.Chemical Reactions Analysis
This compound is a strong nucleophile that can undergo various reactions, such as nucleophilic addition, substitution, and condensation reactions.Physical And Chemical Properties Analysis
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a yellow crystalline solid that has a melting point of between 183 to 187°C. It has a boiling point of 424°C, and it is soluble in organic solvents, such as ethanol, ether, and acetone.科学的研究の応用
Fluorescence Properties
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile has been studied for its fluorescence properties. Belikov et al. (2019) synthesized derivatives of this compound that exhibited solid-state fluorescence, showing promising results for use in fluorescence applications (Belikov et al., 2019).
Nonlinear Optical Materials
This compound is also explored in nonlinear optical materials. Gainsford et al. (2007) reported its use in nonlinear optical chromophores and analyzed bond-length alternation behavior in related structures (Gainsford et al., 2007).
Push-Pull Dyes
Noirbent et al. (2021) investigated a series of chromophores using this compound as the electron acceptor. They characterized these dyes for optical and electrochemical properties, indicating its utility in dye synthesis (Noirbent et al., 2021).
Crystal Structure
The compound's structure has been analyzed for its influence on crystal packing and molecular interactions. Gainsford et al. (2012) examined its derivatives to understand weak intermolecular interactions and their impact on crystal structure (Gainsford et al., 2012).
Synthesis of Dihydrofuran Derivatives
Grigor’ev et al. (2018) explored the synthesis of dihydrofuran derivatives from tetracyanocyclopropyl ketones, showing the compound's role in organic synthesis (Grigor’ev et al., 2018).
Solvatochromic Fluorophore
Son et al. (2010) synthesized a solvatochromic fluorophore using this compound, emphasizing its applications in intramolecular charge-transfer dye chromophores (Son et al., 2010).
Solar Cell Applications
Patel et al. (2011) modified derivatives of this compound for use in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Patel et al., 2011).
Photodiode Application
Ibrahim et al. (2015) investigated the application of a derivative in photodiodes, highlighting its role in optoelectronic devices (Ibrahim et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433759 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
CAS RN |
171082-32-9 | |
| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




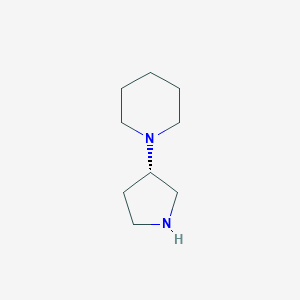
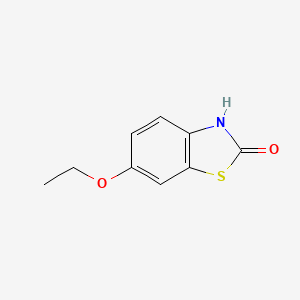
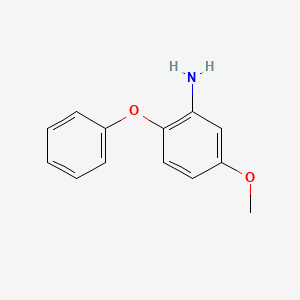

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
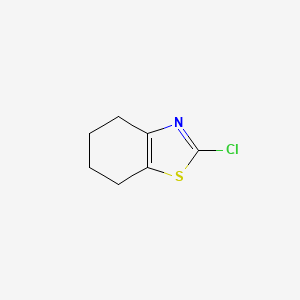

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

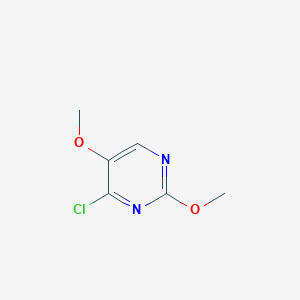
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
